6-(N,N-Dimethylsulfamoyl)nicotinamide
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Overview
Description
6-(N,N-Dimethylsulfamoyl)nicotinamide is a chemical compound with the molecular formula C8H11N3O3S and a molecular weight of 229.26 g/mol It is characterized by the presence of a nicotinamide core substituted with a dimethylsulfamoyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(N,N-Dimethylsulfamoyl)nicotinamide typically involves the reaction of nicotinamide with dimethylsulfamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-(N,N-Dimethylsulfamoyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted nicotinamide derivatives .
Scientific Research Applications
6-(N,N-Dimethylsulfamoyl)nicotinamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(N,N-Dimethylsulfamoyl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways related to its structure. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Nicotinamide: The parent compound, which lacks the dimethylsulfamoyl group.
6-Methylsulfamoyl-nicotinamide: A similar compound with a methylsulfamoyl group instead of a dimethylsulfamoyl group.
6-(N,N-Diethylsulfamoyl)nicotinamide: A related compound with an ethylsulfamoyl group.
Uniqueness
6-(N,N-Dimethylsulfamoyl)nicotinamide is unique due to the presence of the dimethylsulfamoyl group, which imparts distinct chemical and biological properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C8H11N3O3S |
---|---|
Molecular Weight |
229.26 g/mol |
IUPAC Name |
6-(dimethylsulfamoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C8H11N3O3S/c1-11(2)15(13,14)7-4-3-6(5-10-7)8(9)12/h3-5H,1-2H3,(H2,9,12) |
InChI Key |
MSDCXRGFTHLNPC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(C=C1)C(=O)N |
Origin of Product |
United States |
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